Thiophene-2-ethylamine

Übersicht

Beschreibung

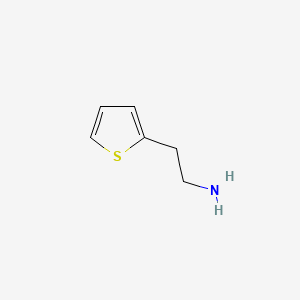

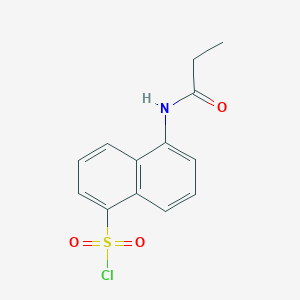

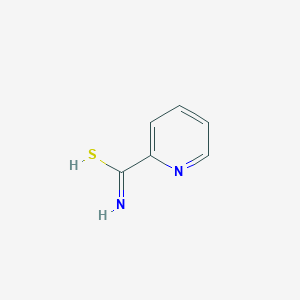

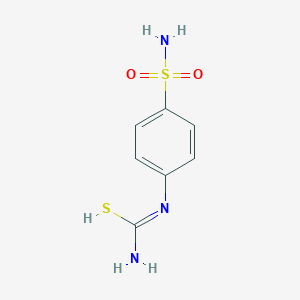

Thiophene-2-ethylamine, also known as 2-Thiopheneethylamine, is an aromatic amine . It has the empirical formula C6H9NS and a molecular weight of 127.21 . It is used as a building block in heterocyclic compounds .

Synthesis Analysis

Thiophene-2-ethylamine can be synthesized from 2-thiophene ethanol. The synthetic method involves the use of pyridinium chlorochromate/silica gel (PCC/SiO2) as an oxidant to obtain 2-thiophene acetaldehyde at low temperatures. The product is then reacted with oxammonium hydrochloride to synthesize 2-thiophene ethylidenehydroxylamine intermediate. Finally, the intermediate is reduced by NaBH4/CuSO4/Amberlyst-15 (sulfonation) to obtain 2-thiophene ethylamine .Molecular Structure Analysis

The molecular structure of Thiophene-2-ethylamine is foundational to its chemical behavior and applications. Its structure has been explored in the context of synthesizing various derivatives and complexes, demonstrating the compound’s flexibility in forming new materials with desired properties.Chemical Reactions Analysis

Thiophene-2-ethylamine undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing novel compounds. It serves as a key intermediate in the synthesis of thiophene derivatives and complexes, contributing to the development of materials with potential applications in optoelectronics and pharmaceuticals.Physical And Chemical Properties Analysis

Thiophene-2-ethylamine is a clear to yellow liquid with a density of 1.087 g/mL at 25 °C (lit.). It has a boiling point of 200-201 °C/750 mmHg (lit.) and a refractive index of n20/D 1.551 (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors and Electronics

Thiophene-2-ethylamine (also known as 2-thiopheneethylamine) plays a crucial role in the advancement of organic semiconductors. These materials are essential for electronic devices due to their ability to conduct electricity while maintaining flexibility. Researchers have explored its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of thiophene moieties enhances charge transport properties, making it valuable for designing efficient and flexible electronic components.

Synthesis of Pyrimidine Derivatives

Researchers have utilized thiophene-2-ethylamine as a reactant in the synthesis of pyrimidine derivatives. By reacting it with various isothiocyanatoketones, they can access novel pyrimidine-based compounds. These derivatives may exhibit interesting biological activities or serve as building blocks for drug discovery .

Antimicrobial and Anticancer Properties

Thiophene derivatives, including thiophene-2-ethylamine, have shown promise as potential therapeutic agents. They exhibit antimicrobial properties, making them relevant for combating bacterial and fungal infections. Additionally, some thiophene-based compounds demonstrate anticancer activity, making them attractive candidates for further investigation in cancer therapy .

Pharmaceutical Applications

While not directly related to thiophene-2-ethylamine, other thiophene-based drugs have pharmacological properties. For instance:

Wirkmechanismus

Target of Action

Thiophene-2-ethylamine is an aromatic amine . . Therefore, it’s plausible that Thiophene-2-ethylamine may interact with a range of biological targets.

Mode of Action

It’s known to undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the target’s structure and function.

Biochemical Pathways

Thiophene-2-ethylamine may influence several biochemical pathways due to its potential class of biologically active compounds . .

Result of Action

Given its potential as a biologically active compound , it’s plausible that it may induce a range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Thiophene-2-ethylamine. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area and avoid breathing its dust/fume/gas/mist/vapors/spray . , indicating that environmental contamination could potentially affect its stability and efficacy.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-2-ethylamine | |

CAS RN |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Thiophene-2-ethylamine in materials science?

A1: Thiophene-2-ethylamine (TEA) has shown promise in enhancing the performance and stability of perovskite solar cells. When incorporated into the perovskite structure, TEA acts as both a spacer and stabilizer for the inorganic lattice, leading to the formation of beneficial 2D/3D bulk heterojunctions []. This results in improved charge transport properties and extended charge carrier lifetimes compared to traditional 2D perovskites. Devices utilizing TEA-based perovskites have demonstrated efficiencies exceeding 11%, showcasing their potential for high-performance and stable solar cells [].

Q2: How does Thiophene-2-ethylamine contribute to the stability of perovskite solar cells?

A2: TEA plays a crucial role in enhancing the stability of perovskite solar cells. Its sulfur atom interacts with lead ions in the perovskite lattice, promoting stronger bonding and a more robust structure []. This interaction helps to mitigate degradation pathways and improve the material's resistance to moisture and other environmental factors.

Q3: Beyond solar cells, what other applications have been explored for Thiophene-2-ethylamine?

A3: Thiophene-2-ethylamine has been explored for its potential in pharmaceutical chemistry, specifically as a building block for synthesizing compounds with anti-platelet aggregation properties []. Researchers have investigated its use in preparing analogues of Clopidogrel, a drug used to prevent blood clots. Additionally, TEA has been employed in synthesizing various heterocyclic compounds with potential biological activities, including 5-imidazolones which exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria [, ].

Q4: How effective is Thiophene-2-ethylamine as a corrosion inhibitor for mild steel in acidic environments?

A4: Studies have demonstrated the effectiveness of Thiophene-2-ethylamine (TEA) as a corrosion inhibitor for mild steel in 0.5M H2SO4 solutions []. Electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that TEA acts as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion processes. Microscopic analyses using FESEM and EDX mapping confirmed the adsorption of TEA onto the mild steel surface, forming a protective layer that mitigates corrosion [].

Q5: Has Thiophene-2-ethylamine been used in synthesizing compounds with biological activity other than anti-platelet aggregation?

A6: Yes, beyond anti-platelet compounds, Thiophene-2-ethylamine serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities. One example is its use in preparing 4-thiazolidinones derivatives, achieved through cyclocondensation reactions with thioglycolic acid and different Schiff bases derived from TEA []. Additionally, TEA played a key role in synthesizing Schiff base conjugates of 5-Fluoroisatin and their Mannich bases, exhibiting anti-inflammatory and anti-tubercular activities []. These examples highlight the versatility of Thiophene-2-ethylamine in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-p-Tolyl imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724695.png)